Dipropyldopamine Hydrobromide

Description

Historical Context of Dopamine (B1211576) Agonist Research

The journey of dopamine agonist research is intrinsically linked to the understanding of dopamine's role in the brain, particularly in the context of Parkinson's disease. The discovery of striatal dopamine deficiency in Parkinson's disease in 1960 was a pivotal moment that ushered in the era of levodopa (B1675098) therapy. nih.gov Levodopa, a precursor to dopamine, was first used in patients in 1961, and by 1967, its efficacy in managing Parkinson's symptoms was firmly established. nih.gov

However, the long-term use of levodopa was associated with side effects, which prompted researchers to explore alternative therapeutic strategies. researchgate.netpavilionhealthtoday.com This led to the development of dopamine agonists, compounds that directly stimulate dopamine receptors. researchgate.net One of the earliest dopamine agonists to be used clinically was apomorphine (B128758) in 1970. nih.gov The discovery of the benefits of bromocriptine (B1667881), an ergot derivative, in 1974 further solidified the place of dopamine agonists in neurological research and treatment. nih.govcambridge.org

The initial dopamine agonists were primarily ergot-derived and activated D2-like receptors. wikipedia.org Over the last few decades of the 20th century, significant progress was made in developing non-ergotamine dopamine agonists, such as ropinirole (B1195838) and pramipexole (B1678040), which offered a more favorable profile. researchgate.netmdpi.com The development of these newer agents has been driven by a deeper understanding of dopamine receptor subtypes (D1-like and D2-like families) and the desire to create more selective and specific drugs. nih.govmedigraphic.com This ongoing research continues to expand our knowledge of dopaminergic systems and their modulation. medigraphic.com

Significance of Dipropyldopamine Hydrobromide as a Dopamine Derivative

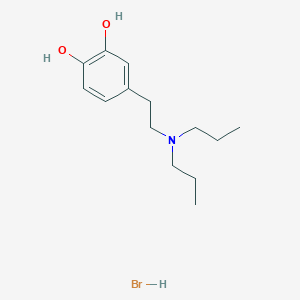

This compound, also referred to as N,N-Dipropyldopamine hydrobromide, is a synthetic derivative of dopamine. ontosight.aiontosight.ai Its chemical structure features two propyl groups attached to the dopamine molecule, along with a hydrobromide salt. ontosight.ai This structural modification is significant because it alters the compound's properties compared to dopamine itself. ontosight.ai

As a dopamine receptor agonist, this compound has been a subject of pharmacological studies to understand its interaction with dopamine receptors. ontosight.aimedkoo.com Research has indicated its activity as an agonist at dopamine receptors, meaning it can mimic the effects of dopamine. ontosight.aicaymanchem.com Studies have explored its effects on dopamine metabolism, noting its ability to decrease levels of dihydrophenylalanine (DOPA) and homovanillic acid (HVA) in the brain. medkoo.comcaymanchem.com

The significance of this compound in research lies in its utility as a tool to probe the function of the dopaminergic system. For instance, research has shown it can reduce spontaneous locomotor activity in animal models, an effect that can be reversed by antipsychotic agents like spiroperidol. medkoo.comcaymanchem.com This highlights its role in studying the behavioral effects of dopamine receptor stimulation. Furthermore, its chemical structure has served as a basis for the synthesis and evaluation of other dopamine receptor agonists with modified properties, contributing to the broader field of medicinal chemistry and drug discovery. nih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Receptor Activity | Dopamine receptor agonist | medkoo.comcaymanchem.com |

| Effect on DOPA levels | Decreases levels in limbic forebrain and striatum | caymanchem.com |

| Effect on HVA levels | Reduces levels in the striatum | caymanchem.com |

| Behavioral Effect | Reduces spontaneous locomotor activity in mice | caymanchem.com |

Overview of Current Research Landscape and Gaps

The current research landscape for dopamine derivatives like this compound is focused on their potential applications in understanding and potentially treating neurological and psychiatric disorders where dopamine signaling is impaired, such as Parkinson's disease. ontosight.aiontosight.ai Ongoing studies continue to explore the efficacy and mechanisms of action of these compounds. ontosight.ai

A significant area of contemporary research involves the development of novel drug delivery systems, such as nanocarriers, for dopamine and its derivatives. researchgate.net The aim is to achieve controlled and targeted release, which could enhance therapeutic efficacy. researchgate.net Furthermore, there is a continued effort to synthesize and characterize new dopamine agonists with improved selectivity for specific dopamine receptor subtypes. nih.gov This is driven by the hypothesis that receptor-specific agonists may offer more precise therapeutic effects.

Despite the progress, there are still gaps in the research. Further studies are needed to fully elucidate the long-term effects and the complete pharmacological profile of this compound. ontosight.ai While its effects on dopamine metabolism and behavior have been characterized to some extent, a more comprehensive understanding of its downstream signaling pathways and its interaction with other neurotransmitter systems would be beneficial. Additionally, much of the research has been preclinical, and more investigation is required to understand its full potential. ontosight.ai The development of more potent and selective D1 and D2 receptor agonists that are not catechols remains an active area of interest, with compounds like dipropyldopamine serving as important reference points in these investigations. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-(dipropylamino)ethyl]benzene-1,2-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.BrH/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12;/h5-6,11,16-17H,3-4,7-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXMCYJNFHCJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CC(=C(C=C1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474683 | |

| Record name | Dipropyldopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65273-66-7 | |

| Record name | Dipropyldopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of Dipropyldopamine Hydrobromide

Established Synthetic Pathways for Dopamine (B1211576) Congeners and Analogues

The synthesis of dopamine analogues, including N,N-dipropyldopamine, typically builds upon established organic chemistry reactions tailored to construct the core phenethylamine (B48288) structure. Key strategies often involve the formation of the amine group and the careful handling of the reactive catechol moiety.

A prevalent and straightforward method for N-alkylation is reductive amination . libretexts.orgkoreascience.kruri.edu This one-pot reaction involves treating a ketone or aldehyde with an amine in the presence of a reducing agent. For dipropyldopamine, this could involve the reaction of a suitably protected dopamine precursor aldehyde with dipropylamine, or reacting dopamine with propionaldehyde (B47417) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orggoogle.com The reaction proceeds through the initial formation of an iminium ion, which is subsequently reduced in situ to the corresponding tertiary amine. libretexts.org

Another foundational strategy involves the reduction of amides . A carboxylic acid derivative of a protected dopamine precursor can be converted to an amide using dipropylamine, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield the tertiary amine. libretexts.org

For creating the broader class of dopamine congeners, particularly those with more complex heterocyclic scaffolds like benzylisoquinoline alkaloids, synthetic pathways often start with dopamine and another molecular building block. rsc.org These multi-step syntheses demonstrate how the basic dopamine structure serves as a crucial starting material for more elaborate molecules. rsc.org The synthesis of the catecholamine backbone itself is a critical process, often starting from precursors like L-tyrosine and involving enzymatic steps like hydroxylation to create the characteristic dihydroxy-phenyl group. derangedphysiology.commdpi.com

Exploration of Novel Synthetic Methodologies

While traditional methods are robust, modern synthetic chemistry seeks to improve efficiency, sustainability, and versatility. For compounds like dipropyldopamine and its analogues, several novel methodologies are being explored.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety for exothermic reactions, and the potential for automation and real-time reaction monitoring. acs.orgmdpi.com The synthesis of catecholamine derivatives can be performed in flow reactors, allowing for precise control over reaction conditions and potentially higher yields and purity. acs.orgjchemrev.com This is particularly advantageous for multi-step syntheses where intermediates are generated and used consecutively without isolation. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical reagents. researchgate.net Biocatalytic cascades, where multiple enzymes are used in a one-pot reaction, can construct complex molecules from simple precursors with high efficiency and stereoselectivity. For instance, enzymatic cascades have been designed to synthesize benzylisoquinoline alkaloids starting from dopamine and derivatives of p-coumaric acid. rsc.orgrsc.org This approach mimics natural biosynthetic pathways and can produce structurally diverse alkaloids with excellent enantioselectivity. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling: For creating specific derivatives, modern cross-coupling reactions are invaluable. A sequential protocol involving regioselective hydroxylation, halogenation, and a Suzuki cross-coupling reaction has been developed to synthesize 6-aryldopamine derivatives. mdpi.com This method showcases the power of palladium catalysis to build new carbon-carbon bonds on the dopamine scaffold with high versatility and functional group tolerance. mdpi.com

Derivatization Approaches and Their Impact on Pharmacological Profile

Derivatization, the process of structurally modifying a lead compound, is a cornerstone of medicinal chemistry used to fine-tune a molecule's pharmacological profile. For dipropyldopamine, derivatization aims to alter its affinity and selectivity for different dopamine receptor subtypes (e.g., D1 vs. D2) and to modify its pharmacokinetic properties.

The length and nature of the N-alkyl substituents on the dopamine molecule are critical determinants of its activity. annualreviews.org Studies on a range of N-alkylated dopamine analogues and related compounds like 2-aminotetralins have consistently shown that N,N-di-n-propyl substitution often confers potent dopamine agonist activity, particularly at the D2 receptor. annualreviews.orgnih.gov This suggests that the D2 receptor has a specific binding pocket that favorably accommodates the n-propyl groups. annualreviews.orgnih.gov Lengthening the alkyl chains beyond propyl, for example to N,N-di-n-butyl, can lead to a loss of activity, highlighting the precise structural requirements for receptor interaction. annualreviews.orgnih.gov

Replacing the catechol hydroxyl groups can also dramatically alter the compound's profile. For example, replacing one of the hydroxyls in N,N-dipropyldopamine with a thiazol-2-one group resulted in a derivative with a dramatic increase in D2 receptor affinity and agonist potency.

Below is a data table summarizing the impact of various derivatizations on dopamine analogues, drawing from published research findings.

| Compound/Derivative Class | Modification | Impact on Pharmacological Profile | Reference(s) |

| N-Alkylated Dopamines | N-Methyl to N-Ethyl, N-Propyl, N-Butyl | Stepwise decrease in potency at DAT, NET, and SERT. Loss of substrate activity at DAT and NET as chain length increases. | nih.gov |

| N,N-Di-n-propyldopamine | Core compound | Potent dopamine agonist, with notable activity at D2-like receptors. | annualreviews.org |

| N,N-Di-n-butyldopamine | Lengthening N-alkyl chains from propyl to butyl | Compound becomes inert, losing dopamine agonist activity. | annualreviews.org |

| Bitopic Analogues | Addition of a secondary pharmacophore (e.g., benzothiazole) | Can significantly increase affinity for D2 and D3 receptors. | nih.govacs.org |

| Monophenolic Analogues | Removal of one catechol hydroxyl group | N,N-Di-n-propyl m-tyramine (B1210026) retains potent and selective dopamine agonist effects. | annualreviews.org |

This table is for illustrative purposes and synthesizes findings from multiple studies on dopamine analogues. The specific activities are context-dependent.

Advanced Techniques for Synthesis Optimization (e.g., AI-driven methodologies)

The optimization of synthetic pathways is a critical challenge in pharmaceutical research. researchgate.net Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools to accelerate this process. mdpi.com

Reaction Condition Optimization: Machine learning algorithms can predict the optimal conditions (e.g., temperature, solvent, catalyst) for a chemical reaction to maximize yield and minimize byproducts. beilstein-journals.orgchemrxiv.org By analyzing large datasets from high-throughput experiments, ML models can navigate the vast parameter space of a reaction more efficiently than traditional one-variable-at-a-time methods. researchgate.netnih.gov Deep reinforcement learning models have been developed that can iteratively choose new experimental conditions to rapidly improve a reaction's outcome, significantly reducing the number of experiments needed. bohrium.com

Generative Models for Novel Ligand Design: Beyond optimizing existing syntheses, AI can be used to design entirely new molecules. arxiv.org Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying patterns of known active molecules and then generate novel chemical structures with desired properties. arxiv.orgnih.gov For dopamine receptor ligands, a generative model can be trained with reinforcement learning, using a 3D shape and pharmacophore similarity score as a guide, to discover new scaffolds that are predicted to bind to the target receptor. nih.govchemrxiv.orgarxiv.orgnih.gov This accelerates the discovery of new lead compounds that can then be synthesized and tested.

Pharmacological Characterization and Receptor Interactions of Dipropyldopamine Hydrobromide

Dopamine (B1211576) Receptor Agonism and Selectivity Profiling

D1-like Receptor Interactions (D1, D5)

The D1-like receptors, consisting of the D1 and D5 subtypes, are typically coupled to stimulatory G proteins (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). nih.govnih.gov The D1 receptor is the most abundantly expressed dopamine receptor in the central nervous system. nih.gov While the D1 and D5 receptors share a high degree of homology, they exhibit distinct localizations, with D1 receptors being widely distributed and D5 receptors having a more restricted expression, primarily in limbic areas.

Some ergot-derived dopamine agonists, such as α-dihydroergocryptine and lisuride (B125695), have demonstrated notable affinities for D1 receptors. nih.gov In contrast, certain non-ergot dopamine agonists like pramipexole (B1678040) and ropinirole (B1195838) show no significant affinity for D1 receptors. nih.gov The interaction of ligands with D1-like receptors is crucial for modulating processes like memory, attention, and motor activity. nih.gov

D2-like Receptor Interactions (D2, D3, D4)

The D2-like receptor family includes the D2, D3, and D4 subtypes, which are primarily coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase. nih.govnih.gov N,N-dipropyl-dopamine has been identified as a potent D2-agonist. nih.gov It demonstrates the ability to displace D2-dopaminergic ligands with high potency. nih.gov The activation of D2 receptors is associated with a range of physiological effects, including the modulation of locomotion, attention, and learning. nih.gov

Many dopamine agonists exhibit a higher affinity for D2-like receptors over D1-like receptors. nih.gov The structural similarities between the D2 and D3 receptors, particularly in their transmembrane domains, present a challenge in developing ligands with high selectivity for one subtype over the other. nih.gov However, subtle differences in the binding pockets of D2 and D3 receptors can be exploited to achieve selectivity. For instance, the binding cavity in the D2 receptor is comparatively shallower than that of the D3 receptor, which may explain why larger ligands often exhibit greater affinity for the D3 receptor. nih.gov

The affinity of various dopamine agonists for D2 and D3 receptors has been a subject of extensive research. For example, the ergoline (B1233604) dopamine agonists cabergoline (B1668192) and lisuride show very high affinity for the D2 receptor. nih.gov Interestingly, the affinities of cabergoline, lisuride, and pergolide (B1684310) for the D3 receptor subtype are comparable to that of pramipexole. nih.gov

Interactions with Non-Dopaminergic Neurotransmitter Receptors

Glutamatergic System Modulation (e.g., mGluR)

Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain, and its signaling is modulated by both ionotropic and metabotropic glutamate receptors (mGluRs). frontiersin.orgfrontiersin.org There is significant interplay between the dopaminergic and glutamatergic systems. nih.govnih.gov Dopamine can modulate glutamatergic transmission by influencing the activity of both AMPA and NMDA receptors. frontiersin.org

Specifically, the activation of D1 dopamine receptors and group I mGluRs (mGluR1 and mGluR5) can synergistically enhance the phosphorylation of the extracellular signal-regulated kinase (ERK2) in striatal neurons. nih.gov This interaction is crucial for synaptic plasticity. nih.gov Dopamine D1 receptors, in conjunction with group I mGluRs, play a critical role in the induction of long-term potentiation (LTP) in the nucleus accumbens. nih.gov Furthermore, dopamine can modulate an mGluR5-mediated depolarization in prefrontal cortical neurons, a process that is thought to be a form of short-term cellular memory. nih.gov

Sigma Receptor Modulation (e.g., Sigma-1, Sigma-2)

Sigma receptors, initially misclassified as opioid receptors, are now recognized as a distinct class of proteins that can be divided into two subtypes: sigma-1 (σ1) and sigma-2 (σ2). nih.govnih.gov These receptors are involved in a variety of physiological functions and are targets for several classes of compounds, including some psychostimulants. nih.gov

There is evidence of interaction between sigma receptor ligands and the dopaminergic system. Some dopamine receptor ligands also exhibit affinity for sigma receptors. For instance, the D3 receptor ligand 7-OH-DPAT also binds to σ1-receptors. nih.gov The functional significance of these interactions is an active area of research, with studies suggesting that sigma receptors can regulate dopamine neurotransmission.

Other Neurotransmitter System Interactions

The effects of dopamine agonists are not always confined to the dopaminergic system. Older, ergot-derived dopamine agonists, for example, are known to interact with a variety of other neurotransmitter receptors, including serotonin (B10506) and adrenergic receptors. nih.gov This broader receptor interaction profile can lead to a more complex range of physiological effects. Dopamine itself does not act in isolation but rather modulates the activity of other neurotransmitter systems, including those involving acetylcholine, norepinephrine (B1679862), serotonin, and adenosine. nih.gov This neuromodulatory role underscores the interconnectedness of different neurotransmitter pathways in the brain.

Structure-Activity Relationship (SAR) Studies for Efficacy and Selectivity

The pharmacological profile of Dipropyldopamine, specifically its efficacy and selectivity for dopamine receptor subtypes, is profoundly influenced by its chemical structure. Structure-Activity Relationship (SAR) studies, which investigate how modifications to a molecule's structure alter its biological activity, provide critical insights into its function. The addition of two propyl groups to the nitrogen atom of the dopamine molecule is a key determinant of its interaction with dopamine receptors.

The efficacy of a ligand, or its ability to produce a biological response upon binding to a receptor, is determined by intricate molecular interactions within the receptor's binding pocket. For dopamine receptors, which are G protein-coupled receptors (GPCRs), efficacy is linked to the ligand's ability to induce and stabilize a specific "active" conformational state of the receptor.

Key molecular determinants for efficacy at dopamine receptors include:

Orthosteric Binding Site (OBS): Efficacy is primarily dependent on the ligand's binding mode within the OBS, the same site where the endogenous ligand, dopamine, binds. nih.govnih.gov Specific interactions, such as hydrogen bonds with serine residues in transmembrane helix 5 (TM5), are considered critical for receptor activation. nih.gov

Transmembrane Helices (TMs): The interaction of ligands with specific residues on TM helices drives the conformational changes required for activation. For the D2 receptor, interactions with the sixth transmembrane helix (TM6) are a primary driver of activation. biorxiv.orgresearchgate.net

Secondary Binding Pocket (SBP): While the OBS is crucial for efficacy, a secondary binding pocket, separate from the OBS, has been identified as a key determinant of selectivity, particularly between the highly homologous D2 and D3 receptors. nih.govnih.gov Ligand interactions in the SBP can differentiate between receptor subtypes without necessarily contributing to the agonist's efficacy. nih.gov

Computational and experimental studies on various dopamine derivatives show that even minor chemical modifications can significantly impact a ligand's ability to activate the receptor, highlighting the complexity of GPCR activation. biorxiv.orgresearchgate.net

The N,N-dipropyl substitution on the dopamine backbone is a critical modification that defines the compound's pharmacological character. SAR studies on N-alkylated dopamine analogs reveal clear trends in how the size and nature of these substituents affect receptor interaction.

N-Alkyl Group Size: For several classes of dopamine agonists, including 2-aminotetralins, an N-propyl group is considered optimal for potent agonist activity. nih.gov Compounds with N-ethyl groups are typically slightly less active, while removing these alkyl groups often leads to a significant loss of activity. nih.gov This suggests the presence of a specific receptor cavity that can best accommodate an n-propyl group. nih.govresearchgate.net The "N-butyl phenomenon" observed in some analog series, where activity is lost with N-butyl substitution, indicates that this binding site has defined size limitations. researchgate.net

Hydrophobic Interactions: The alkyl chains on the nitrogen atom contribute to the molecule's binding affinity, partly through hydrophobic interactions with the receptor. nih.gov Studies have shown that extending an alkyl linking chain on related compounds can improve binding affinities for both D2 and D3 receptors from high to low nanomolar levels. nih.gov

Selectivity: While N-alkylation is crucial for efficacy, it also influences selectivity. In the case of Dipropyldopamine, the two propyl groups contribute to its higher affinity and agonist activity at D2-like receptors compared to D1-like receptors. Substitution of the amide nitrogen with alkyl groups of five carbons or less in spiperone (B1681076) analogs, for instance, resulted in low selectivity for D2 versus 5-HT2 receptors, demonstrating that N-alkylation effects are highly context-dependent on the molecular scaffold. nih.gov

| N-Alkyl Substitution on Dopamine Analogs | General Effect on D2-like Receptor Activity | Key Findings from SAR Studies |

|---|---|---|

| N-H (Primary Amine) | Low activity | Absence of N-alkyl groups generally results in almost inactive compounds. nih.gov |

| N-Methyl | Moderate activity | Smaller alkyl groups can fit into the receptor cavity but may not be optimal for activation. nih.gov |

| N-Ethyl | Active, often slightly less than N-propyl | Demonstrates the importance of a moderately sized alkyl group for efficacy. nih.gov |

| N,N-Dipropyl | Optimal or near-optimal activity | The n-propyl group is often optimal for central dopamine receptor stimulation in analog series. nih.govresearchgate.net |

| N-Butyl | Often reduced or inactive | Suggests a steric limit to the N-alkyl binding site ("N-butyl phenomenon"). researchgate.net |

Signal Transduction and Intracellular Mechanisms Mediated by Dipropyldopamine Hydrobromide

Upon binding to and activating dopamine receptors, this compound initiates a cascade of intracellular events. These signaling pathways are responsible for translating the extracellular receptor binding event into a cellular response.

Dopamine receptors are canonical GPCRs that transduce signals by activating heterotrimeric G proteins. They are broadly classified into two families based on their primary G protein coupling preference.

D1-like Receptors (D1 and D5): These receptors primarily couple to the stimulatory G proteins, Gs and Golf. nih.govscispace.com Activation of Gs/olf stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). nih.gov

D2-like Receptors (D2, D3, and D4): These receptors, which are the primary targets for Dipropyldopamine, couple to inhibitory G proteins of the Gi/o family. nih.gov Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. nih.gov

Alternative Gq Coupling: Evidence also suggests that dopamine receptors, particularly D1-like receptors, can couple to Gq/11 proteins. nih.govnih.gov Activation of this pathway stimulates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C. youtube.com

As an agonist primarily at D2-like receptors, Dipropyldopamine's principal signaling mechanism is through the Gi/o pathway, leading to the inhibition of adenylyl cyclase.

Prolonged or repeated activation of GPCRs, including dopamine receptors, leads to a process called desensitization, which attenuates the signaling response. This process is critically mediated by β-arrestins.

The sequence of events is as follows:

Receptor Phosphorylation: Agonist binding (e.g., by Dipropyldopamine) stabilizes an active receptor conformation that is a substrate for G protein-coupled receptor kinases (GRKs). frontiersin.org GRKs phosphorylate serine and threonine residues on the intracellular loops and C-terminal tail of the receptor.

β-Arrestin Binding: The phosphorylated receptor is now a high-affinity binding site for β-arrestin proteins (primarily β-arrestin2 for the D2 receptor). nih.govnih.gov

Signal Termination (Desensitization): The binding of β-arrestin sterically hinders the receptor's ability to couple with G proteins, thereby "arresting" the G protein-mediated signal. nih.gov

Receptor Internalization: β-arrestin also acts as a scaffold, recruiting components of the endocytic machinery (like clathrin and AP2), which leads to the internalization of the receptor from the cell surface into endosomes. This removes the receptor from the extracellular environment, further contributing to desensitization.

Beyond desensitization, β-arrestin can also initiate its own wave of G protein-independent signaling by acting as a scaffold for other signaling proteins, such as those involved in the MAPK/ERK pathway. nih.gov Ligands can show "biased agonism," preferentially activating either the G protein pathway or the β-arrestin pathway, although the specific bias of Dipropyldopamine is not extensively characterized.

The direct consequence of Dipropyldopamine's engagement with G protein signaling pathways is the modulation of intracellular second messengers, most notably cyclic AMP (cAMP).

Inhibition of cAMP Production: As a D2-like receptor agonist, Dipropyldopamine's primary effect on second messenger systems is the inhibition of adenylyl cyclase activity. This reduces the rate of cAMP synthesis, leading to lower intracellular concentrations of this key signaling molecule. nih.gov Dopamine itself has been shown to produce a dose-dependent inhibition of stimulated cAMP synthesis, an effect mediated by D2-type receptors. nih.gov

Functional Consequences: cAMP is a crucial second messenger that activates Protein Kinase A (PKA). By lowering cAMP levels, Dipropyldopamine reduces PKA activity. PKA phosphorylates numerous downstream targets, including ion channels, transcription factors, and enzymes. Therefore, the inhibition of the cAMP/PKA pathway by Dipropyldopamine has widespread effects on neuronal excitability and gene expression.

| Signaling Component | Primary Pathway Activated by Dipropyldopamine (via D2-like Receptors) | Effect |

|---|---|---|

| G Protein | Gi/o | Activation of inhibitory G protein. nih.gov |

| Effector Enzyme | Adenylyl Cyclase | Inhibition of enzyme activity. nih.gov |

| Second Messenger | Cyclic AMP (cAMP) | Decrease in intracellular concentration. nih.gov |

| Downstream Kinase | Protein Kinase A (PKA) | Reduced activation. |

| Desensitization Mediator | β-Arrestin2 | Recruited to phosphorylated receptor, terminating G protein signal. nih.govnih.gov |

No Information Available on the Effects of this compound on microRNA Biogenesis Pathways

A comprehensive review of scientific literature reveals a lack of available research on the specific effects of this compound on microRNA (miRNA) biogenesis pathways. Consequently, the requested article section, "3.4.4. Effects on microRNA Biogenesis Pathways," cannot be generated with scientifically accurate and detailed findings.

MicroRNA biogenesis is a complex and tightly regulated process essential for the post-transcriptional regulation of gene expression. This pathway involves several key steps, from the transcription of primary miRNA (pri-miRNA) in the nucleus to the processing by the Drosha-DGCR8 complex into precursor miRNA (pre-miRNA), followed by its export to the cytoplasm and further processing by the Dicer enzyme to produce mature miRNA. This mature miRNA is then incorporated into the RNA-induced silencing complex (RISC) to target messenger RNA (mRNA) for degradation or translational repression.

Disruptions in this pathway have been implicated in the pathophysiology of numerous diseases. However, there is no current scientific evidence to suggest that this compound interacts with or modulates any of the components or steps involved in microRNA biogenesis. Searches of scientific databases and research publications did not yield any studies investigating such a relationship.

Therefore, it is not possible to provide an authoritative and evidence-based account of the effects of this compound on microRNA biogenesis pathways as requested. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy. Further research would be necessary to explore any potential interactions between this compound and the intricate machinery of miRNA biogenesis.

Neurobiological and Systemic Effects of Dipropyldopamine Hydrobromide

Central Nervous System (CNS) Effects

The central nervous system is a primary target for dopaminergic compounds. The following sections delve into the specific CNS effects of Dipropyldopamine hydrobromide.

Impact on Motor Control and Locomotor Activity

Dopamine (B1211576) is a key neurotransmitter in the brain's motor control pathways. mdpi.comnih.gov Dopamine agonists are known to influence locomotor activity by acting on these pathways. nih.gov The nigrostriatal pathway, in particular, is crucial for controlling voluntary movement. mdpi.com While dopamine agonists are generally used to treat motor symptoms in conditions like Parkinson's disease, the specific effects of this compound on motor control and locomotor activity are not extensively detailed in the available research. Dopaminergic agents can have varied effects, with some increasing locomotor activity while others may reduce it, depending on the specific receptors they target and other pharmacological properties. nih.gov

Cognitive and Affective Neuroscience Implications (e.g., attention, decision making, mood, reward, addiction)

The dopaminergic system is deeply involved in cognitive and affective processes, including motivation, reward, and mood regulation. wikipedia.orgnih.gov Dopamine agonists can influence these functions, and their use is associated with effects on impulse control and addictive behaviors. wikipedia.orgnih.gov The anticipation of rewards can increase dopamine levels in the brain, and many addictive substances work by augmenting dopamine release or inhibiting its reuptake. wikipedia.org However, specific studies detailing the cognitive and affective neuroscience implications of this compound are limited. General dopamine agonists have been studied for their effects on cognition in various neuropsychiatric disorders, but the unique profile of this compound in this regard remains an area for further investigation. nih.gov

Effects on Neurotransmitter Metabolism and Dynamics (e.g., DOPA, HVA, norepinephrine)

Modulation of Neural Precursor Cell Biology and Neurogenesis

The role of dopamine in regulating the biology of neural precursor cells and the process of neurogenesis is an emerging area of research. Dopaminergic signaling has been shown to influence the proliferation and differentiation of neural stem cells. The specific effects of this compound on these processes have not been extensively documented in the scientific literature.

Peripheral Systemic Effects

Beyond the central nervous system, this compound exerts significant effects on peripheral systems, most notably the cardiovascular system.

Cardiovascular System Modulation (e.g., heart rate, blood pressure, vasodilation)

The cardiovascular effects of this compound (DPDA) have been a primary focus of research. Studies have shown that intravenous administration of DPDA leads to hypotensive (blood pressure lowering) and bradycardic (heart rate lowering) effects in animal models. nih.govnih.gov These effects are primarily mediated through the activation of peripheral dopamine receptors, particularly presynaptic receptors on vascular sympathetic neurons. nih.govnih.gov By stimulating these presynaptic receptors, DPDA inhibits the release of norepinephrine (B1679862), a neurotransmitter that typically constricts blood vessels. nih.govnih.gov This reduction in norepinephrine leads to a passive relaxation of blood vessels and a subsequent decrease in blood pressure. nih.gov

The vasodilatory effects of dopamine and its agonists are well-documented, contributing to their therapeutic use in conditions of low blood pressure. wikipedia.orgtg.org.au The cardiovascular response to dopaminergic compounds can be dose-dependent, with different receptor subtypes being activated at different concentrations. wikipedia.orgtg.org.au

| Parameter | Effect of this compound (DPDA) | Mechanism of Action |

| Blood Pressure | Decrease (Hypotension) nih.govnih.gov | Activation of peripheral presynaptic dopamine receptors, leading to inhibition of norepinephrine release and subsequent vasodilation. nih.govnih.gov |

| Heart Rate | Decrease (Bradycardia) nih.govnih.gov | Stimulation of central dopamine receptors leading to inhibition of sympathetic tone and enhancement of parasympathetic outflow. nih.gov |

| Vasodilation | Yes | Mediated by the reduction in norepinephrine release from sympathetic nerve terminals. nih.gov |

Renal System Function (e.g., diuresis, sodium/water excretion)

This compound, acting as a dopamine D2 receptor agonist, is expected to influence renal function by interacting with the complex dopaminergic system within the kidneys. The renal dopaminergic system is a crucial local regulator of sodium and water homeostasis, independent of systemic dopamine. Dopamine receptors, including both D1-like and D2-like subtypes, are present throughout the nephron and renal vasculature.

The activation of D2-like receptors in the kidney plays a role in modulating renal blood flow, glomerular filtration rate (GFR), and tubular sodium transport. While D1-like receptor activation is more prominently associated with renal vasodilation and significant increases in sodium excretion (natriuresis), D2-like receptors also contribute to the regulation of renal function. Evidence suggests that intrarenally produced dopamine may act on renal vascular and/or glomerular D2 receptors to control renal function nih.gov. Stimulation of prejunctional D2-like receptors can inhibit norepinephrine release, leading to vasodilation of the renal vasculature, an effect that becomes more apparent in states of increased renal nerve activity mdpi.comnih.gov.

Furthermore, D2-like receptor agonists have been shown to influence sodium and water excretion. Stimulation of renal D3 receptors, a member of the D2-like family, can induce natriuresis and diuresis mdpi.com. This effect is partly achieved by inhibiting the activity of Na+/K+-ATPase in the renal tubules mdpi.com. Therefore, as a D2 agonist, this compound would be anticipated to participate in these regulatory pathways, potentially contributing to increased urine output and sodium excretion. The precise magnitude of this effect would depend on its specific affinity and activity at the various D2-like receptor subtypes (D2, D3, and D4) within the kidney.

Table 1: Expected Effects of D2 Receptor Agonism on Renal Parameters

| Parameter | Expected Effect of this compound | Underlying Mechanism |

|---|---|---|

| Renal Blood Flow | Potential Increase | Inhibition of norepinephrine release via prejunctional D2 receptors, leading to vasodilation mdpi.comnih.gov. |

| Glomerular Filtration Rate (GFR) | Potential Increase | Associated with increased renal blood flow and potential direct effects on glomerular receptors nih.govnih.gov. |

| Sodium Excretion (Natriuresis) | Potential Increase | Inhibition of Na+/K+-ATPase activity in renal tubules mediated by D2-like receptors mdpi.com. |

| Water Excretion (Diuresis) | Potential Increase | Secondary to increased sodium excretion (osmotic effect) mdpi.com. |

Endocrine System Regulation (e.g., prolactin secretion)

The regulation of prolactin secretion from the anterior pituitary gland is a primary example of the endocrine effects mediated by dopamine D2 receptors. Dopamine, produced by neurons in the hypothalamus, acts as the principal prolactin-inhibiting factor (PIF) frontiersin.orgnih.govdroracle.ai. It exerts this powerful inhibitory control by binding to D2 receptors located on the surface of lactotroph cells in the pituitary frontiersin.orgdroracle.aioup.com.

Activation of these D2 receptors by dopamine or dopamine agonists initiates a signaling cascade that leads to the suppression of both the synthesis and secretion of prolactin frontiersin.orgoup.comfrontiersin.org. This mechanism is fundamental to maintaining normal prolactin homeostasis. Consequently, dopamine agonists are the primary therapeutic agents for conditions characterized by excessive prolactin production (hyperprolactinemia), such as prolactin-secreting pituitary adenomas (prolactinomas) wikipedia.orgnih.govmedscape.com.

As a dopamine D2 receptor agonist, this compound is expected to mimic the natural inhibitory action of dopamine on lactotrophs. By stimulating the D2 receptors in the anterior pituitary, it would predictably lead to a reduction in serum prolactin levels baillement.com. This effect is a hallmark of D2 agonist activity and is shared by other compounds in this class, such as bromocriptine (B1667881) and cabergoline (B1668192), which are used clinically for this purpose frontiersin.orgwikipedia.orgnih.gov. Studies have shown that the administration of D2 receptor agonists effectively decreases basal prolactin levels baillement.com.

Table 2: Expected Effects of D2 Receptor Agonism on Endocrine Regulation

| Hormone | Pituitary Cell Type | Receptor Target | Expected Effect of this compound |

|---|---|---|---|

| Prolactin | Lactotroph | Dopamine D2 Receptor | Inhibition of Synthesis and Secretion frontiersin.orgdroracle.aioup.com. |

Gastrointestinal System Effects

Specifically, dopamine has been shown to decrease contractions in the stomach (antrum) and affect the coordinated patterns of movement, known as the migrating motor complex, that propel food through the digestive system nih.govresearchgate.net. In critically ill patients, dopamine infusion has been observed to decrease antral contractions while increasing certain motor activities in the duodenum nih.gov. This modulation of gastroduodenal motility can influence the rate of gastric emptying. The deficiency of dopamine, as seen in conditions like Parkinson's disease, is often associated with gastrointestinal symptoms such as constipation, highlighting the importance of dopamine in normal gut function mdpi.comclevelandclinic.org.

As a dopamine agonist, particularly targeting D2 receptors, this compound would be expected to exert inhibitory effects on gastrointestinal motility. Activation of D2 receptors in the enteric nervous system can lead to a decrease in the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction. This can result in delayed gastric emptying and reduced intestinal transit. The common side effects of systemically administered dopamine agonists, such as nausea and constipation, are consistent with these actions on the GI tract wikipedia.org.

Table 3: Expected Effects of D2 Receptor Agonism on the Gastrointestinal System

| GI Region | Parameter | Expected Effect of this compound |

|---|---|---|

| Stomach (Antrum) | Contractions / Motility | Decrease nih.govresearchgate.net. |

| Stomach | Gastric Emptying | Delay / Slowing mdpi.com. |

| Intestines | Peristalsis / Transit Time | Decrease / Prolongation mdpi.com. |

Preclinical Efficacy Studies and Disease Models

Neurological Disorder Models

Parkinson's Disease Models (e.g., neuroprotection, blood-brain barrier penetration)

Preclinical models are essential for developing therapies for Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. Toxin-based models using substances like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are widely used in rodents and primates to mimic the dopaminergic deficit seen in PD. These models are crucial for assessing the neuroprotective potential of new compounds and their ability to penetrate the blood-brain barrier (BBB), a significant challenge in treating central nervous system disorders. mdpi.commdpi.com The evaluation of a dopamine-related compound like Dipropyldopamine hydrobromide in these models would be a critical step in determining its potential as a therapeutic agent.

Models of Depression and Affective Disorders

Animal models are vital for understanding the neurobiology of depression and for screening potential antidepressant drugs. springernature.com Commonly used models include the forced swim test and the tail suspension test, which assess behavioral despair, and chronic stress models that induce a depressive-like phenotype in rodents. nih.govmdpi.com Given the role of the dopamine (B1211576) system in reward and motivation, which are often impaired in depression, models involving dopamine transporter knockout mice have also been utilized to explore the antidepressant effects of dopamine system modulation. nih.govnih.gov

Models of Neuropsychiatric Conditions (e.g., schizophrenia, impulse control disorders)

The dopamine hypothesis of schizophrenia suggests that an imbalance in dopamine neurotransmission underlies its symptoms. nih.gov Pharmacological models, such as those using amphetamine to induce hyperdopaminergic states, are employed to mimic the positive symptoms of schizophrenia. mdpi.com These models are instrumental in testing the efficacy of compounds that may modulate dopamine signaling. Preclinical evidence also suggests a link between D2/D3 dopamine receptors and impulsivity, making animal models relevant for studying impulse control disorders. nih.gov

Brain Cancer Models

Recent research has implicated dopamine signaling in the progression of brain cancers like glioblastoma. northwestern.eduutoronto.ca Studies have shown that glioblastoma cells can exploit dopamine to promote growth and resistance to therapy. northwestern.edunih.gov Preclinical investigations often use orthotopic xenograft models, where human glioblastoma cells are implanted into the brains of immunocompromised mice, to test the efficacy of potential anti-cancer agents. nih.gov Evaluating dopamine-related compounds in these models could open new avenues for brain tumor treatment.

Pain and Analgesia Models (e.g., cancer-induced bone pain)

Cancer-induced bone pain (CIBP) is a severe and debilitating condition. nih.gov Animal models, typically involving the injection of cancer cells into the femur or tibia of rodents, have been developed to replicate the pathology and pain behaviors associated with CIBP. nih.govfrontiersin.org These models are crucial for identifying novel analgesic targets and testing the efficacy of new pain-relieving compounds.

Other Disease Models and Therapeutic Proof-of-Concept

"Proof-of-concept" studies are fundamental in drug development to demonstrate that a new compound has the intended biological effect in a relevant disease model. For a dopamine-related compound, this could involve a wide range of preclinical investigations. For instance, studies might explore its utility in conditions where dopamine dysregulation is implicated. Establishing a clear therapeutic proof-of-concept in well-validated animal models is a prerequisite for advancing a compound toward clinical trials.

Pharmacokinetics, Distribution, Metabolism, and Excretion Adme

Absorption and Bioavailability Considerations

Distribution Profile Across Biological Compartments (e.g., brain penetration)

Following absorption, Dipropyldopamine hydrobromide is distributed throughout the body via the bloodstream. A key aspect of its distribution is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS).

Evidence from in vivo studies in rats suggests that structurally related compounds, such as N,N-dipropylamino-5,6-dihydroxytetralin (DiPr-5,6-ADTN), can penetrate the brain and specifically label dopamine (B1211576) receptors after peripheral administration. This indicates a potential for this compound to also cross the BBB and exert effects within the CNS. The lipophilicity of a compound is a key determinant of its ability to cross the BBB, and it has been noted that more hydrophobic dopamine derivatives tend to be better substrates for certain metabolic enzymes, which could influence their brain concentrations mdpi.com.

The following table summarizes the distribution characteristics of a related dopamine agonist, [(11)C]NPA, in the brain of miniature pigs, providing an illustrative example of how such compounds can be distributed within the CNS.

| Brain Region | Apparent Distribution Volume (ml g⁻¹) | Binding Potential |

| Cerebellum | 6 | - |

| Striatum | - | 1.5 |

| Hypophysis | Significant Binding | - |

| Thalamus | Significant Binding | - |

| Medial Forebrain Bundle | Significant Binding | - |

Data from a study on [(11)C]NPA in Göttingen miniature pigs nih.gov.

Metabolic Pathways and Enzyme Systems

This compound, as a derivative of dopamine, is anticipated to be metabolized by the primary enzymes responsible for catecholamine breakdown: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) derangedphysiology.comnih.gov.

In vitro studies utilizing purified pig liver COMT have demonstrated that a series of N,N-di-n-alkylated dopamines act as substrates for this enzyme. A significant finding from this research is that an increase in the length of the alkyl chain on the nitrogen atom enhances the compound's susceptibility to metabolism by COMT. This is indicated by a decrease in the Michaelis constant (Km), suggesting a higher affinity of the enzyme for the substrate. This trend implies that more hydrophobic compounds are better substrates for COMT. Given its dipropyl substitution, this compound is expected to be a substrate for COMT mdpi.com.

The two primary isoforms of MAO, MAO-A and MAO-B, are also involved in the metabolism of dopamine, leading to the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) nih.govfitnessgenes.comresearchgate.net. Subsequently, COMT can act on DOPAC to produce homovanillic acid (HVA), or it can metabolize dopamine to 3-methoxytyramine, which is then converted to HVA by MAO fitnessgenes.comresearchgate.net. These metabolic pathways effectively deactivate dopamine and its derivatives.

The table below outlines the key enzymes involved in the metabolism of dopamine and its derivatives.

| Enzyme | Primary Function |

| Monoamine Oxidase (MAO) | Catalyzes the oxidative deamination of dopamine to form 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then converted to DOPAC. |

| Catechol-O-methyltransferase (COMT) | Transfers a methyl group to the catechol hydroxyl group of dopamine and its metabolites, leading to the formation of 3-methoxytyramine and homovanillic acid (HVA). |

| Aldehyde Dehydrogenase (ALDH) | Converts DOPAL to DOPAC. |

Excretion Routes and Clearance Mechanisms

The final stage of the pharmacokinetic journey for this compound and its metabolites is excretion, the process by which they are eliminated from the body. The primary route of excretion for dopamine and its metabolites is through the kidneys into the urine nih.govnih.gov.

Following metabolism by MAO and COMT, the resulting inactive metabolites, primarily homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), are filtered from the bloodstream by the kidneys and subsequently excreted in the urine nih.gov. Studies in humans have shown that a significant portion of administered dopamine is excreted as HVA and its conjugates, along with DOPAC, within 24 hours. A very small fraction is excreted as unchanged dopamine.

The clearance of dopamine from the plasma can vary significantly among individuals, even in healthy subjects, indicating variability in metabolic and excretory processes.

Based on a comprehensive search of publicly available scientific literature, detailed toxicological and safety pharmacology research data specifically for this compound, as required by the provided outline, is not available. While general information identifies the compound as a dopamine receptor agonist that can affect locomotor activity and neurotransmitter levels, specific in vitro and in vivo safety pharmacology assessments and general toxicity profiles are not documented in the accessible literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections and subsections. The necessary research findings regarding Central Nervous System, Cardiovascular, and Respiratory safety, as well as general toxicity and mechanistic investigations for this compound, have not been published or are not publicly accessible.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Dipropyldopamine hydrobromide in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS/MS) is commonly used for precise quantification in biological samples. Validation parameters (linearity range: 0.1–50 µg/mL, recovery >90%, RSD <5%) should align with ICH guidelines. Sample preparation may involve protein precipitation or solid-phase extraction to minimize matrix interference. Spectrophotometric methods (e.g., UV-Vis at λ~280 nm) can serve as rapid screening tools but require cross-validation with chromatographic techniques for accuracy .

Q. How should researchers approach the synthesis and characterization of this compound?

- Methodological Answer : Synthesis typically involves N-alkylation of dopamine with propyl bromide under anhydrous conditions, followed by hydrobromide salt formation. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H-NMR peaks at δ 6.8–7.2 ppm for aromatic protons), infrared spectroscopy (IR) for functional groups (e.g., -NH and -OH stretches), and X-ray crystallography for crystalline structure validation. Purity assessment via elemental analysis (C, H, N ±0.4% theoretical) is critical .

Q. What in vitro models are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer : Radioligand binding assays (e.g., dopamine D1/D2 receptors) using transfected cell lines (CHO or HEK293) can assess receptor affinity (IC₅₀ values). Functional assays, such as cAMP accumulation for D1 agonism or inhibition of forskolin-stimulated cAMP for D2 activity, provide mechanistic insights. Dose-response curves (0.1 nM–10 µM) should be replicated across three independent experiments to confirm reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dopaminergic vs. adrenergic activity of this compound?

- Methodological Answer : Contradictions may arise from differences in receptor isoform expression or assay conditions. Use receptor knockout models (e.g., D1-KO mice) to isolate adrenergic effects. Cross-validate findings using selective antagonists (e.g., SCH23390 for D1) and measure downstream biomarkers (e.g., β-arrestin recruitment via BRET). Meta-analysis of existing data with standardized normalization (e.g., % basal activity) can reconcile discrepancies .

Q. What experimental designs optimize pharmacokinetic profiling of this compound in preclinical studies?

- Methodological Answer : Employ crossover designs in rodent models (n ≥ 6/group) to compare intravenous (IV) vs. oral administration. Plasma and tissue samples should be collected at multiple timepoints (0.5–24 hrs) and analyzed via LC-MS/MS. Non-compartmental analysis (NCA) calculates AUC, Cₘₐₓ, and t₁/₂. Microdialysis in target tissues (e.g., striatum) enhances spatial resolution of drug distribution .

Q. How should researchers address stability challenges during long-term storage of this compound?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation (e.g., oxidation products). Lyophilization or storage in amber vials under nitrogen at -20°C minimizes hydrolytic and photolytic degradation. Include excipient compatibility tests (e.g., mannitol, lactose) for formulation development .

Q. What statistical approaches are recommended for analyzing dose-dependent neurotoxic effects?

- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response) to model EC₅₀/ED₅₀ values. For neurobehavioral data (e.g., rotarod performance), apply mixed-effects models to account for inter-subject variability. Principal component analysis (PCA) can identify confounding variables (e.g., age, weight) in multivariate datasets .

Methodological Frameworks

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For receptor studies, define PICO elements: Population (cell/animal model), Intervention (dose range), Comparison (positive/negative controls), Outcome (receptor occupancy, behavioral endpoints) .

- Data Contradiction Analysis : Use Bland-Altman plots for method comparison and Cochrane’s Q-test for heterogeneity in meta-analyses. Pre-register hypotheses to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.